![molecular formula C9H8N2 B14153854 Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile CAS No. 51252-31-4](/img/structure/B14153854.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile: is a bicyclic organic compound with the molecular formula C9H8N2 It is characterized by a bicyclo[221]heptane framework with two cyano groups attached at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleonitrile, followed by a series of functional group transformations to introduce the cyano groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. This typically involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines or other reduced forms.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dicarboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and pharmaceuticals.
Wirkmechanismus
The mechanism by which bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the cyano groups, which can act as electron-withdrawing groups, affecting the compound’s overall reactivity and stability. The molecular targets and pathways involved in its reactions are determined by the specific functional groups and reaction conditions employed.
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate salts
Comparison: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs with carboxylic acid or anhydride groups. The cyano groups make it more suitable for certain types of chemical transformations and applications, particularly in the synthesis of nitrogen-containing compounds .
Eigenschaften
CAS-Nummer |
51252-31-4 |
|---|---|
Molekularformel |
C9H8N2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3H2 |
InChI-Schlüssel |
DJNPQHBMESQZIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


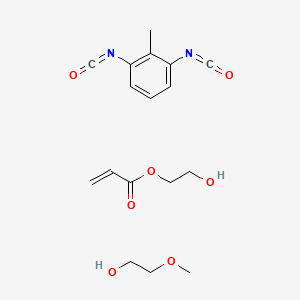
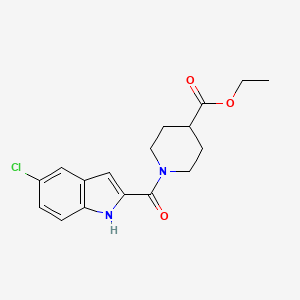
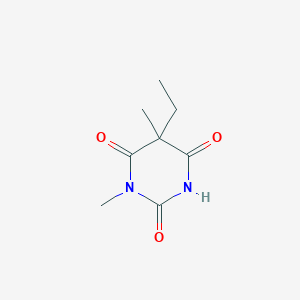
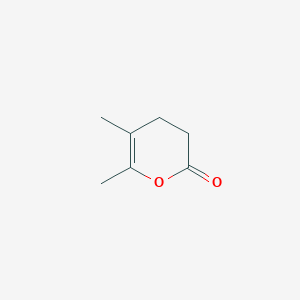
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
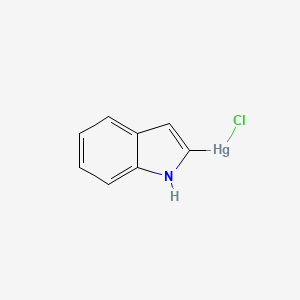
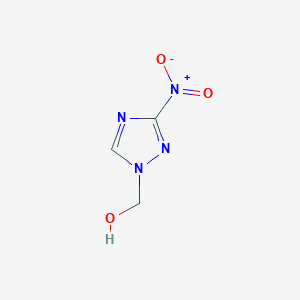



![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)
